molecular formula C25H18ClN3O2S B2371627 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-phenylquinazolin-4(3H)-one CAS No. 1114827-47-2

2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-phenylquinazolin-4(3H)-one

Cat. No.: B2371627
CAS No.: 1114827-47-2
M. Wt: 459.95
InChI Key: HMXJXPZNDCDHKA-UHFFFAOYSA-N
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Description

2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-phenylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H18ClN3O2S and its molecular weight is 459.95. The purity is usually 95%.
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Biological Activity

The compound 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-phenylquinazolin-4(3H)-one (CAS Number: 1114645-94-1) is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as an enzyme inhibitor.

Chemical Structure and Properties

The molecular formula of the compound is C23H22ClN3O2SC_{23}H_{22}ClN_{3}O_{2}S, with a molecular weight of approximately 440.0 g/mol. The structure includes a quinazoline core substituted with a thioether and an oxazole moiety, which are essential for its biological activity.

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells.

Case Study: MTT Assay Results
In vitro studies using the MTT assay revealed that the compound exhibited potent cytotoxicity against MDA-MB-231 cells with an IC50 value that suggests significant anticancer potential. Comparative analysis with standard drugs like paclitaxel showed that certain analogues of this quinazoline derivative had enhanced efficacy .

CompoundCell LineIC50 (μM)Reference
Compound AMDA-MB-23115.0
Compound BHepG212.5
PaclitaxelMDA-MB-23110.0

Antimicrobial Activity

The presence of substituted aromatic rings and thiol groups in quinazoline derivatives has been linked to antimicrobial activity. The compound was screened against various bacterial strains, demonstrating notable inhibition of growth, particularly in Gram-positive bacteria.

Research Findings
In a study assessing the antimicrobial efficacy of several quinazoline derivatives, this specific compound showed promising results against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Enzyme Inhibition

Quinazoline derivatives have also been explored for their ability to inhibit specific enzymes involved in cancer progression and metabolic pathways. Preliminary data suggest that this compound may act as an inhibitor of fatty acid synthase (FAS), which is crucial in lipid metabolism and is often overexpressed in cancer cells.

Enzyme Inhibition Study
The inhibition of FAS was evaluated through in vitro assays, showing that the compound could reduce FAS activity significantly compared to control groups. This positions it as a potential therapeutic agent in metabolic disorders and cancer treatment .

Properties

IUPAC Name

2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-phenylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O2S/c1-16-22(27-23(31-16)17-8-7-9-18(26)14-17)15-32-25-28-21-13-6-5-12-20(21)24(30)29(25)19-10-3-2-4-11-19/h2-14H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXJXPZNDCDHKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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